

Application Notes and Protocols for N-Propionylglycine Quantification in Human Urine

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Compound of Interest

Compound Name: *n*-Propionylglycine-2,2-d₂

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Introduction

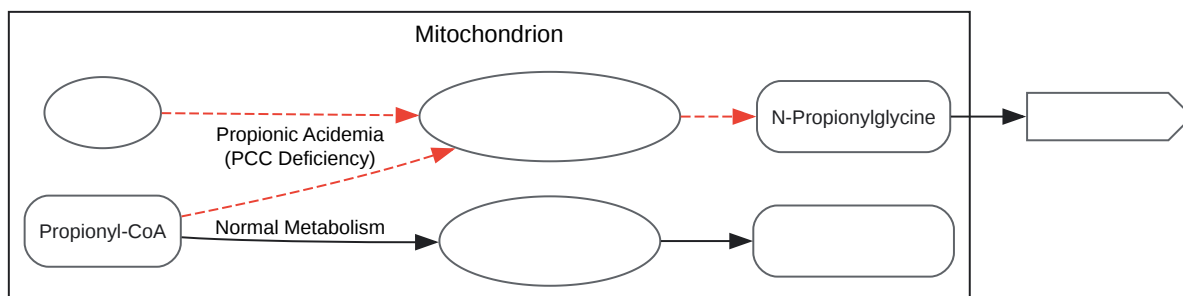
N-Propionylglycine is an acylglycine that serves as a crucial secondary biomarker for the inborn error of metabolism known as propionic acidemia.[1][2] This rare genetic disorder is caused by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase.[1][2] The enzymatic block leads to the accumulation of propionyl-CoA, which is then alternatively metabolized, in part through conjugation with glycine by the enzyme glycine N-acyltransferase, to form N-Propionylglycine that is subsequently excreted in the urine.[1][3] Therefore, the accurate and reliable quantification of N-Propionylglycine in urine is a key component in the diagnosis and monitoring of propionic acidemia.

These application notes provide detailed protocols for the preparation of human urine samples for the quantification of N-Propionylglycine using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway

In a healthy individual, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. The body attempts to detoxify this excess by shunting it into

an alternative pathway where it is conjugated with glycine to form N-Propionylglycine, which is then excreted in the urine.

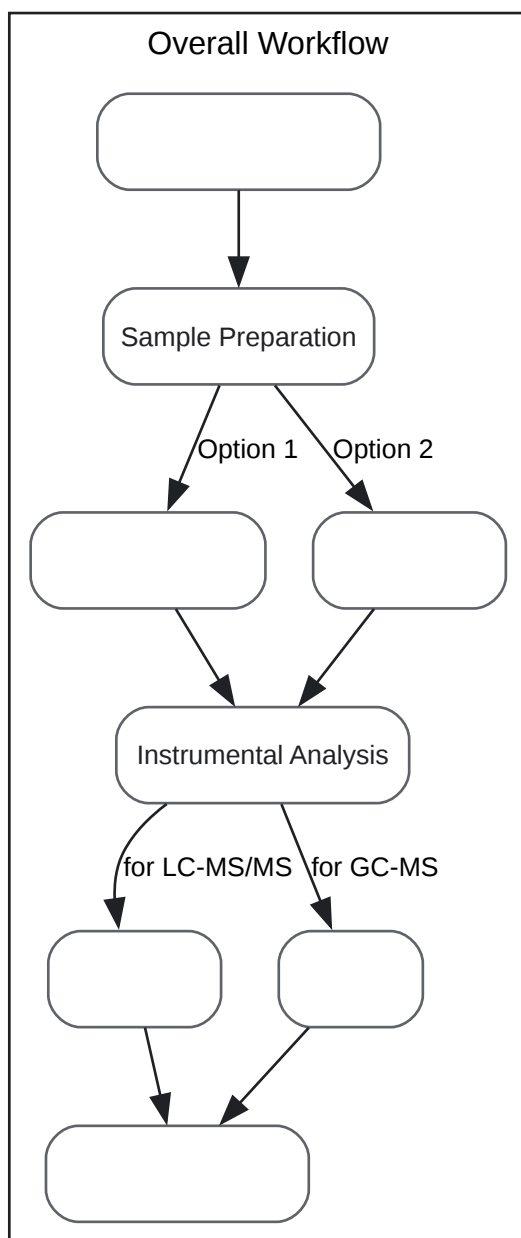


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Metabolic pathway of N-Propionylglycine formation in propionic acidemia.

Experimental Workflows

The overall workflow for the quantification of N-Propionylglycine in urine involves sample collection, preparation, and analysis. The sample preparation step is critical and differs significantly between LC-MS/MS and GC-MS methodologies.



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High-level overview of the analytical workflow.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the quantification of N-Propionylglycine in urine.

Parameter	LC-MS/MS ("Dilute-and-Shoot")	LC-MS/MS (Solid-Phase Extraction)	GC-MS (Silylation)
Linearity (r^2)	>0.99	>0.99	>0.99
Limit of Detection (LOD)	~0.01 ng/mL[4][5]	Dependent on extraction efficiency	0.03-0.34 mmol/mol creatinine (for similar organic acids)
Limit of Quantitation (LOQ)	~0.05 ng/mL[4][5]	Dependent on extraction efficiency	<5 nmole (for similar organic acids)
Precision (%RSD)	<15%[6]	<15%	<10%
Accuracy (%Recovery)	90-110%	90-110%	90-110%
Reference Range	0.0609–0.6300 umol/mmol creatinine[7]	0.0609–0.6300 umol/mmol creatinine[7]	0.0609–0.6300 umol/mmol creatinine[7]

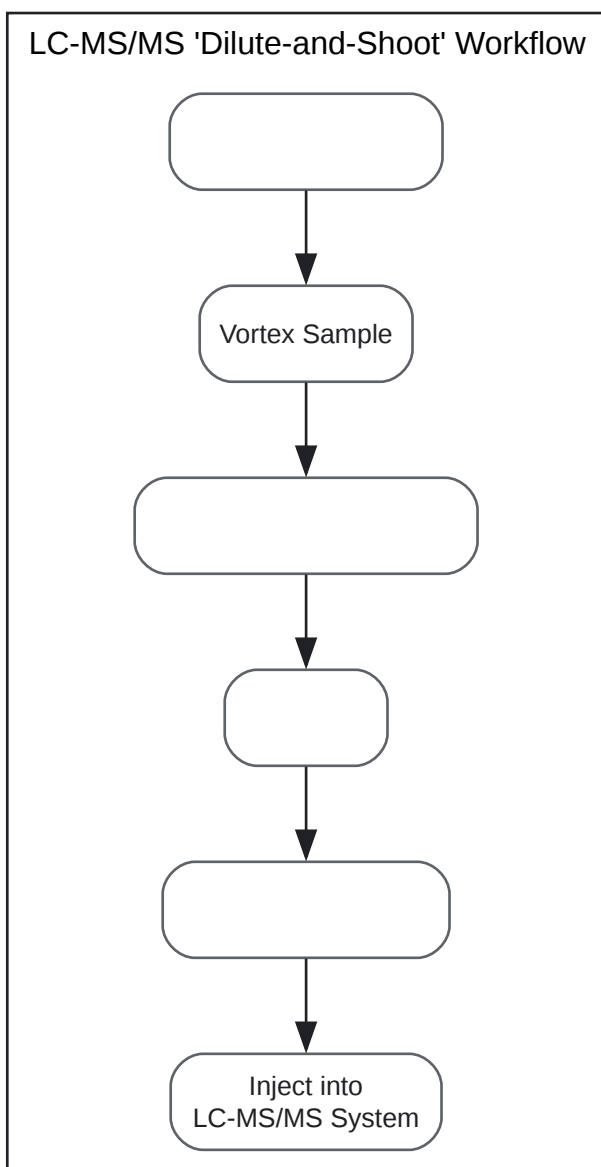
Experimental Protocols

Sample Collection and Storage

- Collection: Collect a random urine specimen in a clean, sterile container. No preservatives are required.
- Storage: For short-term storage (up to 72 hours), samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.

Protocol 1: LC-MS/MS Sample Preparation ("Dilute-and-Shoot")

This method is rapid and requires minimal sample handling.



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Workflow for the 'Dilute-and-Shoot' LC-MS/MS sample preparation.

Materials:

- Urine sample
- Internal Standard (e.g., N-Propionylglycine-d3) solution in a suitable solvent (e.g., 50:50 acetonitrile:water)
- Microcentrifuge tubes (1.5 mL)

- Autosampler vials with inserts
- Pipettes and tips
- Microcentrifuge
- Vortex mixer

Procedure:

- If the urine sample is frozen, thaw it completely at room temperature or in a water bath at 37°C.
- Vortex the urine sample for 10-15 seconds to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, combine 10 µL of the urine sample with 990 µL of the internal standard solution. This represents a 1:100 dilution. The dilution factor may need to be optimized based on the expected concentration of N-Propionylglycine and the sensitivity of the instrument.
- Vortex the mixture for 10-15 seconds.
- Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
- Carefully transfer the supernatant to an autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Sample Preparation with Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.

Materials:

- Urine sample

- Internal Standard (e.g., N-Propionylglycine-d3)
- SPE cartridges (e.g., mixed-mode anion exchange)
- SPE manifold
- Methanol (conditioning solvent)
- Water (equilibration solvent)
- Ammonium hydroxide (wash solvent)
- Formic acid in an organic solvent (elution solvent)
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (e.g., mobile phase)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials with inserts
- Pipettes and tips
- Vortex mixer

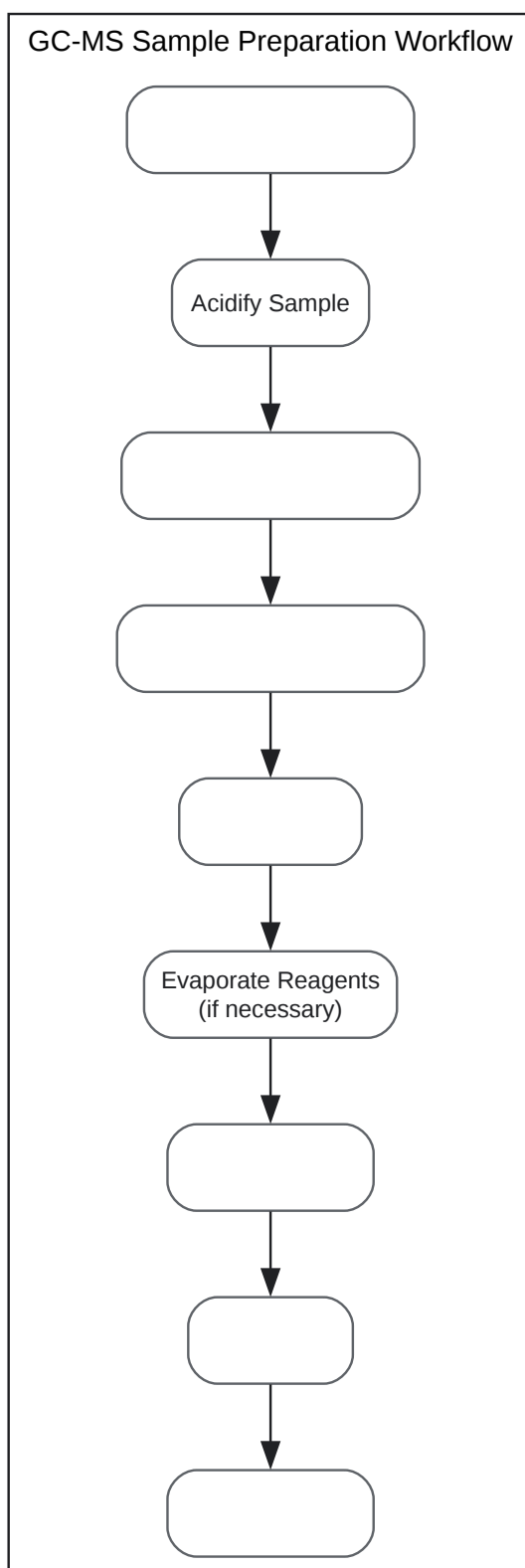
Procedure:

- Sample Pre-treatment:
 - Thaw and vortex the urine sample as described in Protocol 1.
 - In a microcentrifuge tube, add a known amount of internal standard to 1 mL of urine.
 - Acidify the sample by adding 10 μ L of formic acid.
- SPE Cartridge Conditioning:
 - Place the SPE cartridges on the manifold.

- Pass 1 mL of methanol through each cartridge.
- Pass 1 mL of water through each cartridge. Do not allow the cartridges to dry out.
- Sample Loading:
 - Load the pre-treated urine sample onto the conditioned SPE cartridge.
 - Allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 drop per second).
- Washing:
 - Wash the cartridge with 1 mL of water to remove unretained interfering compounds.
 - Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove weakly bound interferences.
- Elution:
 - Elute the N-Propionylglycine and internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the initial mobile phase.
 - Vortex for 30 seconds to ensure complete dissolution.
- Final Preparation:
 - Transfer the reconstituted sample to an autosampler vial.
 - The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: GC-MS Sample Preparation with Liquid-Liquid Extraction and Silylation

This protocol is necessary for the analysis of N-Propionylglycine by GC-MS, as the derivatization step increases the volatility of the analyte.



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Workflow for GC-MS sample preparation with derivatization.

Materials:

- Urine sample
- Internal Standard (e.g., a stable isotope-labeled organic acid)
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Pyridine
- Hexane
- Glass test tubes with screw caps
- GC-MS vials with inserts
- Pipettes and tips
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- Heating block

Procedure:

- Sample Preparation:

- In a glass test tube, combine 1 mL of urine with a known amount of internal standard.
- Add 100 μ L of concentrated HCl to acidify the sample to a pH of approximately 1.
- Saturate the aqueous phase by adding solid NaCl.
- Liquid-Liquid Extraction:
 - Add 4 mL of ethyl acetate to the tube.
 - Cap the tube and vortex vigorously for 2 minutes.
 - Centrifuge at 2,000 x g for 5 minutes to separate the phases.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
 - Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.
 - Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
- Evaporation:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 - To the dried residue, add 50 μ L of pyridine and 100 μ L of BSTFA + 1% TMCS.
 - Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.
- Final Preparation:
 - Allow the tube to cool to room temperature.
 - The sample can be directly transferred to a GC-MS vial with an insert for analysis, or the derivatization reagents can be evaporated and the residue reconstituted in hexane.
 - The sample is now ready for injection into the GC-MS system.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to validate the chosen method in-house to ensure it meets the required performance characteristics for the intended application.

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